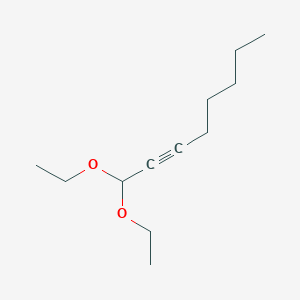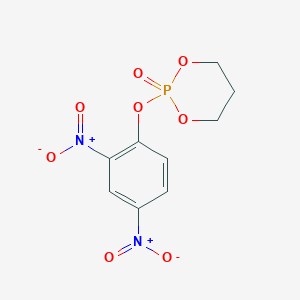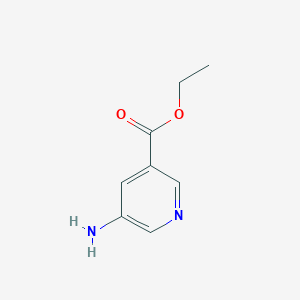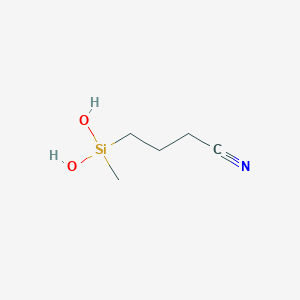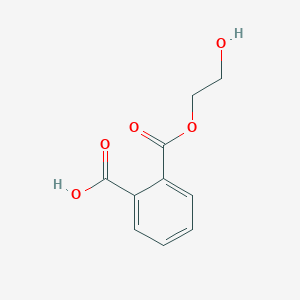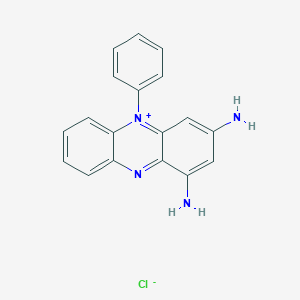
1,3-Diamino-5-phenylphenazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diamino-5-phenylphenazinium chloride, also known as MTT, is a yellow dye commonly used in scientific research as a colorimetric assay to measure cell viability and proliferation. This compound has gained popularity due to its ease of use, low cost, and reliable results.
Mechanism of Action
1,3-Diamino-5-phenylphenazinium chloride is reduced by mitochondrial enzymes in living cells to formazan, which accumulates in the cells. The amount of formazan produced is proportional to the number of viable cells in the culture. The reduction of 1,3-Diamino-5-phenylphenazinium chloride to formazan is a complex process that involves several enzymes and metabolic pathways.
Biochemical and Physiological Effects:
1,3-Diamino-5-phenylphenazinium chloride is a non-toxic compound that does not affect cell metabolism or function. It is readily taken up by living cells and converted to formazan, which accumulates in the cells. The accumulation of formazan in the cells can interfere with some assays, but this effect is generally minimal.
Advantages and Limitations for Lab Experiments
1,3-Diamino-5-phenylphenazinium chloride is a reliable and low-cost assay that is widely used in scientific research. It is easy to perform and can be used to measure cell viability and proliferation in a wide range of cell types. However, 1,3-Diamino-5-phenylphenazinium chloride has some limitations, including its sensitivity to pH, temperature, and other environmental factors. It is also subject to interference from some compounds, such as phenols and thiol-containing compounds.
Future Directions
1. Development of new 1,3-Diamino-5-phenylphenazinium chloride-based assays for high-throughput screening of drug candidates.
2. Optimization of the 1,3-Diamino-5-phenylphenazinium chloride assay for use in 3D cell culture models.
3. Investigation of the mechanism of 1,3-Diamino-5-phenylphenazinium chloride reduction in living cells.
4. Comparison of 1,3-Diamino-5-phenylphenazinium chloride with other cell viability assays to evaluate their relative strengths and weaknesses.
5. Development of new 1,3-Diamino-5-phenylphenazinium chloride analogs with improved properties for use in scientific research.
Synthesis Methods
1,3-Diamino-5-phenylphenazinium chloride is synthesized by the reaction of 5-phenyl-1,2-dihydrophenazin-3-one with hydrazine hydrate, followed by reaction with hydrochloric acid. The resulting compound is then purified through recrystallization.
Scientific Research Applications
1,3-Diamino-5-phenylphenazinium chloride is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. This assay works by converting 1,3-Diamino-5-phenylphenazinium chloride into formazan, which is a purple-colored product that can be quantified through spectrophotometry. This assay is commonly used in drug discovery, toxicology, and cancer research to evaluate the effects of various compounds on cell viability.
properties
CAS RN |
19220-17-8 |
|---|---|
Molecular Formula |
C18H15ClN4 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
5-phenylphenazin-5-ium-1,3-diamine;chloride |
InChI |
InChI=1S/C18H14N4.ClH/c19-12-10-14(20)18-17(11-12)22(13-6-2-1-3-7-13)16-9-5-4-8-15(16)21-18;/h1-11H,(H3,19,20);1H |
InChI Key |
ROPQCOBYNJQQRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C=C(C3=NC4=CC=CC=C42)N)N.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C=C(C3=NC4=CC=CC=C42)N)N.[Cl-] |
Other CAS RN |
19220-17-8 |
synonyms |
pinakryptol green |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



